![molecular formula C10H15Cl2N3O2 B14522003 5-[Bis(2-chloroethyl)amino]-3-ethylpyrimidine-2,4(1H,3H)-dione CAS No. 62757-00-0](/img/structure/B14522003.png)
5-[Bis(2-chloroethyl)amino]-3-ethylpyrimidine-2,4(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[Bis(2-chloroethyl)amino]-3-ethylpyrimidine-2,4(1H,3H)-dione typically involves the reaction of uracil with bis(2-chloroethyl)amine. The reaction conditions often require a solvent such as ethanol or methanol and a catalyst to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
5-[Bis(2-chloroethyl)amino]-3-ethylpyrimidine-2,4(1H,3H)-dione undergoes several types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide.
Reduction: Reduction reactions often involve reducing agents like sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of solvents like ethanol or methanol .
Major Products
The major products formed from these reactions depend on the type of reaction. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted uracil derivatives .
Scientific Research Applications
5-[Bis(2-chloroethyl)amino]-3-ethylpyrimidine-2,4(1H,3H)-dione has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-[Bis(2-chloroethyl)amino]-3-ethylpyrimidine-2,4(1H,3H)-dione involves its alkylating properties. After activation, it binds preferentially to the guanine and cytosine moieties of DNA, leading to cross-linking of DNA strands. This inhibits DNA synthesis and function, ultimately leading to cell death . The molecular targets include DNA and RNA, and the pathways involved are primarily related to DNA replication and repair .
Comparison with Similar Compounds
Similar Compounds
5-[Bis(2-chloroethyl)aminomethyl]uracil: Another nitrogen mustard derivative with similar alkylating properties.
Bis(2-chloroethyl)amine: A simpler nitrogen mustard compound used in various chemical syntheses.
Uniqueness
5-[Bis(2-chloroethyl)amino]-3-ethylpyrimidine-2,4(1H,3H)-dione is unique due to its specific structure, which allows it to effectively cross-link DNA strands. This makes it particularly useful in studies of DNA interactions and as a potential antineoplastic agent .
Properties
CAS No. |
62757-00-0 |
|---|---|
Molecular Formula |
C10H15Cl2N3O2 |
Molecular Weight |
280.15 g/mol |
IUPAC Name |
5-[bis(2-chloroethyl)amino]-3-ethyl-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C10H15Cl2N3O2/c1-2-15-9(16)8(7-13-10(15)17)14(5-3-11)6-4-12/h7H,2-6H2,1H3,(H,13,17) |
InChI Key |
FAPCZQBWJWZNMT-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=O)C(=CNC1=O)N(CCCl)CCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![12-Aminobicyclo[9.3.1]pentadec-11-en-15-one](/img/structure/B14521945.png)
![3-[Bromo(4-nitrophenyl)methylidene]-2-benzothiophen-1(3H)-one](/img/structure/B14521953.png)
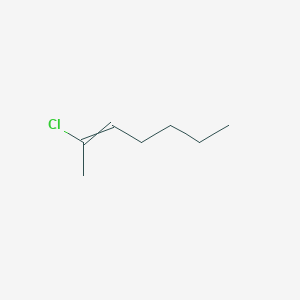
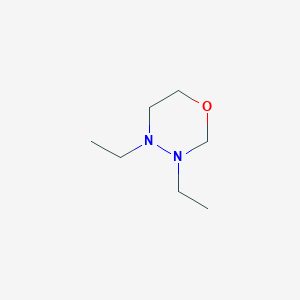

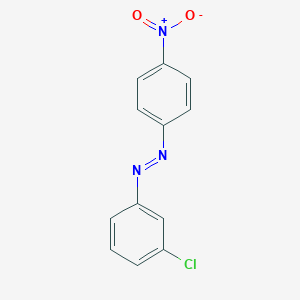
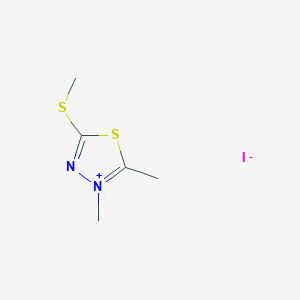
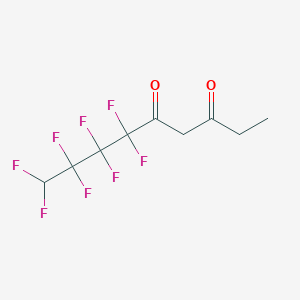
![1-[(3-Bromoprop-2-yn-1-yl)oxy]-3-iodobenzene](/img/structure/B14521997.png)
![8,8,11-Trimethyl-4,8lambda~4~-dithia-11-azadispiro[2.1.5~5~.1~3~]undecane](/img/structure/B14522001.png)

![1,3,6,9-Tetraphenyl-4-sulfanylidene-1,3,6,9-tetraazaspiro[4.4]nonan-2-one](/img/structure/B14522012.png)
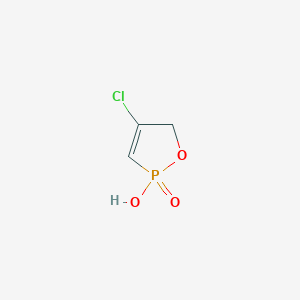
![3-Amino-5,6-dimethylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14522023.png)
